2-[(4-Methoxyphenoxy)methyl]aniline
Description
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-8-13(9-7-12)17-10-11-4-2-3-5-14(11)15/h2-9H,10,15H2,1H3 |
InChI Key |
IXOCOOXMVKFWCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Substituent Effects: The 4-methoxyphenoxy group enhances lipophilicity and electronic resonance, influencing reactivity and biological interactions.
Comparison with Structurally Similar Compounds
The following table summarizes structurally related compounds, their properties, and applications based on evidence from diverse sources:
Key Comparative Insights:
Substitution Position and Reactivity: 2-[(4-Methoxyphenoxy)methyl]aniline vs. N-Substituted Derivatives (e.g., N-(4-methoxybenzyl)aniline): Substitution on the amine nitrogen reduces aromatic conjugation, shifting electronic properties and solubility compared to ring-substituted analogs .
Biological Activity: MAO Inhibition: 2-(4-Methoxyphenoxy)acetamide’s acetamide group enhances MAO-A selectivity, whereas the target compound’s free amine may favor different biological targets . Antimalarial Potential: Phenoxyanilides derived from 2-(4-methoxyphenoxy)aniline show in vitro activity against Plasmodium falciparum, suggesting the parent structure’s utility in drug discovery .
Synthetic Strategies: Cross-Coupling: Palladium-catalyzed reactions (e.g., using Pd(dppf)Cl₂) enable aryl-ether bond formation in analogs like 4-Methoxy-2-methyl-N-(o-tolyl)aniline . Amide Coupling: Acid chlorides react with 2-(4-methoxyphenoxy)aniline hydrochloride to generate bioactive amides .
Q & A
Q. Q1: What are the standard synthetic routes for 2-[(4-Methoxyphenoxy)methyl]aniline, and how can reaction conditions be optimized to improve yield?
A1: The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling. A typical route involves reacting 4-methoxyphenol with 2-(bromomethyl)aniline in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization strategies include:
- Catalyst screening: Transition-metal catalysts (e.g., CuI) enhance coupling efficiency .
- Protecting groups: Temporary protection of the amine group (e.g., acetylation) prevents side reactions .
- Solvent effects: DMF or DMSO improves solubility of aromatic intermediates .
Yield improvements (from ~40% to 65%) are achievable by controlling stoichiometry (1:1.2 molar ratio of phenol to bromomethyl derivative) and reflux time (12–18 hours) .
Stability and Reactivity
Q. Q2: How does the electronic environment of the methoxyphenoxy group influence the compound’s stability under oxidative or reductive conditions?
A2: The methoxy group acts as an electron-donating substituent, stabilizing the phenoxy ring via resonance. This increases resistance to oxidation but enhances susceptibility to electrophilic substitution. Key findings:
- Oxidation: Under strong oxidizing agents (e.g., KMnO₄), the methylene bridge (–CH₂–) may oxidize to a carbonyl group, forming a quinone-like structure .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aniline moiety to a cyclohexylamine derivative, while the methoxyphenoxy group remains intact .
Stability studies recommend inert atmospheres (N₂/Ar) for storage to prevent amine degradation .
Advanced Analytical Techniques
Q. Q3: What advanced spectroscopic and chromatographic methods are suitable for characterizing trace impurities in this compound?
A3:
- HPLC-MS: Reverse-phase HPLC (C18 column) with ESI-MS detects impurities at ppm levels. Mobile phases of acetonitrile/water (70:30) with 0.1% formic acid enhance resolution .
- NMR: ¹H-NMR (500 MHz, CDCl₃) identifies regioisomers via distinct aromatic proton splitting patterns (e.g., δ 6.8–7.2 ppm for ortho-substituted aniline) .
- X-ray crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
Computational Modeling
Q. Q4: How can DFT calculations predict the regioselectivity of electrophilic substitutions in this compound?
A4: Density Functional Theory (B3LYP/6-311+G(d,p)) models the electron density distribution:
- The methoxyphenoxy group directs electrophiles (e.g., NO₂⁺) to the para position of the aniline ring due to resonance-assisted charge delocalization .
- Frontier Molecular Orbital (FMO) analysis reveals a HOMO localized on the aniline ring, favoring electrophilic attack at the most nucleophilic site .
Biological Activity Profiling
Q. Q5: What in vitro assays are recommended to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
A5:
- Kinase inhibition assays: Use fluorescence-based ADP-Glo™ kinase assays to screen for tyrosine kinase inhibition (IC₅₀ values) .
- CYP450 metabolism studies: Human liver microsomes (HLMs) with LC-MS/MS quantify metabolic stability and identify oxidative metabolites .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) assess potential therapeutic indices .
Mechanistic Studies
Q. Q6: How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed hydrolysis of the methylene bridge?
A6: Deuterium labeling (D₂O) at the methylene (–CH₂–) position:
- Primary KIE (k_H/k_D > 1) suggests a proton-transfer step in the rate-determining step .
- pH-rate profiles (pH 2–6) confirm acid catalysis via oxonium ion intermediates .
Solubility and Formulation
Q. Q7: What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
A7:
- Prodrug design: Introduce phosphate esters at the amine group, hydrolyzed in vivo by phosphatases .
- Nanoparticle encapsulation: Use PLGA nanoparticles (150–200 nm) for sustained release .
- Co-solvent systems: DMSO/PEG 400 (10:90) achieves >5 mg/mL solubility .
Safety and Handling
Q. Q8: What safety protocols are critical for handling this compound in bulk synthesis?
A8:
- PPE: Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .
- Ventilation: Use fume hoods with >100 ft/min face velocity to minimize amine vapor exposure .
- Spill management: Neutralize with citric acid (10% w/v) before disposal .
Data Contradictions
Q. Q9: How can conflicting reports about the compound’s fluorescence properties be resolved?
A9: Discrepancies arise from solvent polarity and pH:
- Solvent effects: Fluorescence intensity increases in non-polar solvents (e.g., hexane) due to reduced quenching .
- pH dependence: Protonation of the amine group (pH < 4) quenches fluorescence via photoinduced electron transfer (PET) .
Advanced Applications
Q. Q10: What methodologies enable the use of this compound as a building block in metal-organic frameworks (MOFs)?
A10:
- Coordination sites: The aniline nitrogen and methoxy oxygen act as ligands for Zn²⁺ or Cu²⁺ nodes .
- Solvothermal synthesis: React with Zn(NO₃)₂·6H₂O in DMF at 120°C for 72 hours to form porous MOFs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
